N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This is achieved by reacting 4-chloro-1-(4-fluorobenzyl)hydrazine with an appropriate diketone under acidic conditions.
Cyclization to form the triazolopyrimidine core: The pyrazole intermediate is then reacted with a suitable nitrile or amidine under basic conditions to form the triazolopyrimidine core.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-tumor agent, particularly against cancer cell lines such as HT-1080 and Bel-7402.
Biological Studies: The compound is used in studies investigating the inhibition of specific enzymes and signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: These are structurally related and also possess anti-tumor properties.
Uniqueness
N~2~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C16H11ClFN7O |
---|---|
Molecular Weight |
371.75 g/mol |
IUPAC Name |
N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H11ClFN7O/c17-12-9-24(8-10-2-4-11(18)5-3-10)22-13(12)20-15(26)14-21-16-19-6-1-7-25(16)23-14/h1-7,9H,8H2,(H,20,22,26) |
InChI Key |
ZMAJPVAVXGJCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=NN(C=C3Cl)CC4=CC=C(C=C4)F)N=C1 |
Origin of Product |
United States |
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